molecular formula C16H11N5O2S B4693689 5-(2-furyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide

5-(2-furyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4693689
M. Wt: 337.4 g/mol
InChI Key: KPMLRHOQZKFFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-furyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide, commonly known as FTC, is a compound that has gained attention in the scientific community due to its potential applications in various fields. FTC is a heterocyclic compound with a thiazole, triazole, and furan ring system.

Mechanism of Action

The mechanism of action of FTC as an anticancer agent is not fully understood, but studies suggest that it induces apoptosis through the mitochondrial pathway. FTC has been shown to increase the levels of reactive oxygen species (ROS) and decrease the levels of anti-apoptotic proteins, leading to the activation of caspases and subsequent apoptosis.
Biochemical and Physiological Effects:
FTC has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. However, more studies are needed to determine its toxicity profile and potential side effects. FTC has also been shown to have antibacterial and antifungal properties, with studies reporting its ability to inhibit the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of FTC is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of FTC. In medicinal chemistry, more studies are needed to determine its potential as an anticancer agent and its toxicity profile. In materials science, the use of FTC as a building block for the synthesis of MOFs with specific gas storage and separation properties could be explored. In catalysis, the development of new chiral catalysts using FTC as a ligand could be investigated. Overall, the potential applications of FTC in various fields make it a promising compound for further study and development.

Scientific Research Applications

FTC has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, FTC has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. FTC has also been studied for its antibacterial and antifungal properties. In materials science, FTC has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, FTC has been used as a ligand for the synthesis of chiral catalysts.

properties

IUPAC Name

5-(furan-2-yl)-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c22-15(18-16-17-8-10-24-16)13-14(12-7-4-9-23-12)21(20-19-13)11-5-2-1-3-6-11/h1-10H,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMLRHOQZKFFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-furyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(2-furyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
5-(2-furyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
5-(2-furyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(2-furyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
5-(2-furyl)-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.